(4-Piperidin-1-ylpyrimidin-2-yl)methanol
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Overview
Description
(4-Piperidin-1-ylpyrimidin-2-yl)methanol is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring with a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Piperidin-1-ylpyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidinopyrimidine with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Piperidin-1-ylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative .
Scientific Research Applications
(4-Piperidin-1-ylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (4-Piperidin-1-ylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperidine and pyrimidine rings provide structural stability and facilitate binding to target molecules .
Comparison with Similar Compounds
4-Piperidinopyrimidine: Lacks the hydroxymethyl group, resulting in different reactivity and binding properties.
2-Hydroxymethylpyrimidine: Contains a hydroxymethyl group but lacks the piperidine ring, affecting its overall structure and function
Uniqueness: (4-Piperidin-1-ylpyrimidin-2-yl)methanol is unique due to the presence of both the piperidine and pyrimidine rings, along with the hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
(4-piperidin-1-ylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C10H15N3O/c14-8-9-11-5-4-10(12-9)13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2 |
InChI Key |
BYBVOZOPKGNZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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